

# Comprehensive Spectroscopic Profiling and Synthesis of 2-Bromooctadecanal: A Technical Guide

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## Compound of Interest

Compound Name:	2-Bromooctadecanal
CAS No.:	56599-95-2
Cat. No.:	B8779301

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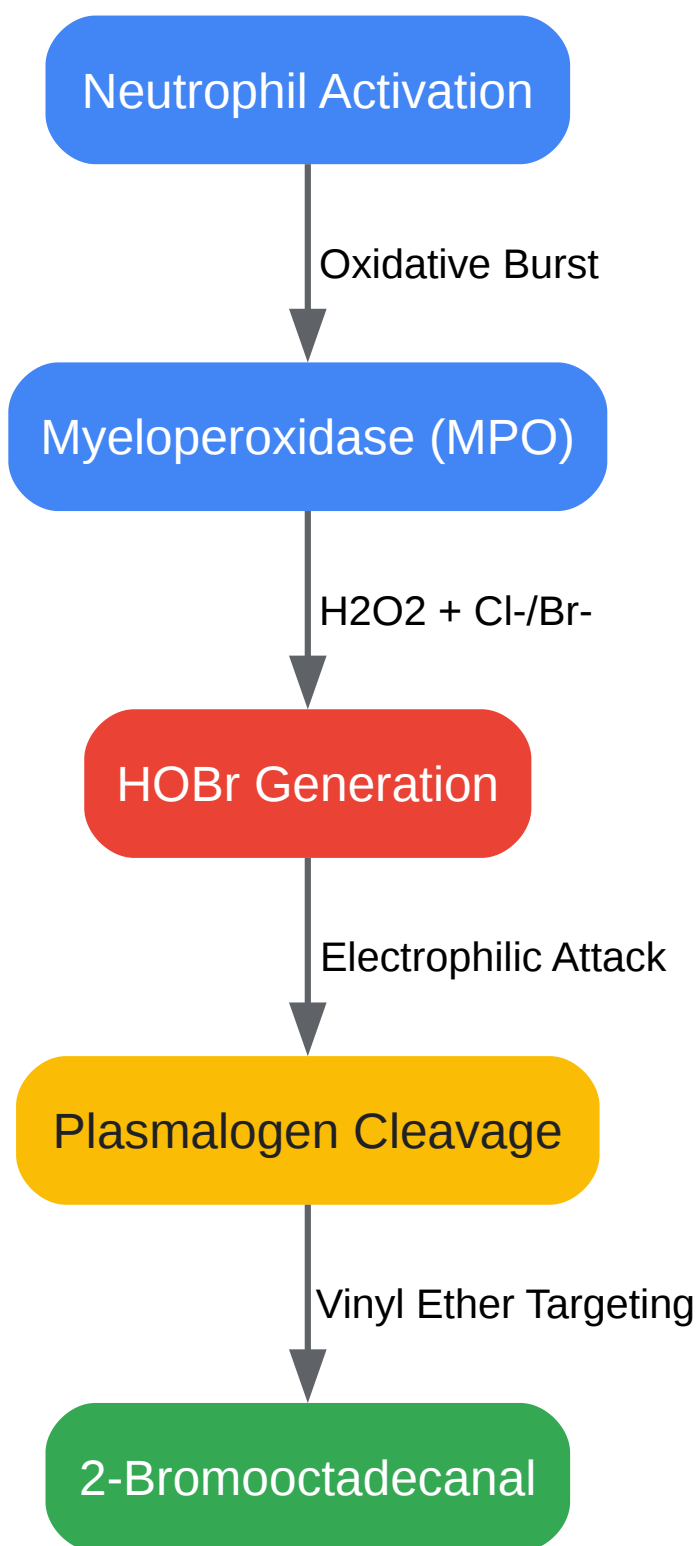
## Executive Summary

**2-Bromooctadecanal** (CAS: 56599-95-2), an  $\alpha$ -bromoaldehyde, is a highly reactive lipid intermediate with profound implications in both synthetic organic chemistry and biological lipidomics[1]. In biological systems, it is generated via the myeloperoxidase (MPO) pathway, where hypobromous acid (HOBr) targets the vinyl ether bonds of plasmalogens during oxidative stress[2]. In synthetic applications, its bifunctional nature—comprising an electrophilic aldehyde and an adjacent  $\alpha$ -halogen—makes it a versatile precursor for thiazole synthesis, acetalization, and complex lipid engineering.

This whitepaper provides an authoritative, self-validating framework for the synthesis, purification, and spectroscopic characterization (NMR, IR, MS) of **2-bromooctadecanal**, designed for researchers and drug development professionals.

## Biological Significance and Reaction Pathways

The causality behind the interest in **2-bromooctadecanal** stems from its role as a biomarker for neutrophil-driven oxidative stress. **2** catalyzes the formation of HOBr, which selectively attacks the electron-rich vinyl ether linkage of plasmalogens (abundant in cardiovascular and neural tissues)[2]. This electrophilic addition and subsequent cleavage yield 2-bromo fatty aldehydes, including **2-bromooctadecanal**.



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Biochemical pathway of MPO-mediated **2-bromooctadecanal** generation from plasmalogens.

## Spectroscopic Data Analysis

Accurate structural elucidation of **2-bromooctadecanal** relies on identifying the distinct electronic effects of the  $\alpha$ -bromine atom. The high electronegativity of bromine induces strong inductive electron withdrawal (-I effect), which deshields adjacent nuclei and alters vibrational force constants.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

In  $^1\text{H}$  NMR, the  $\alpha$ -proton is the critical diagnostic handle. Situated between a carbonyl group and a bromine atom, it experiences severe deshielding. Furthermore, it couples with the adjacent aldehyde proton, resulting in a characteristic splitting pattern[3].

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Assignments (400 MHz / 100 MHz,  $\text{CDCl}_3$ )

Shift (ppm)	Nucleus	Multiplicity	Integration	Assignment	Causality / Rationale
~9.45	1H	Doublet (J=3.5 Hz)	1H	Aldehyde (-CHO)	Deshielded by carbonyl $\pi$ -system; split by the adjacent $\alpha$ -proton.
~4.25	1H	Doublet of triplets	1H	$\alpha$ -Proton (-CHBr-)	Strong -I effect from Br pulls electron density, shifting the peak downfield.
~1.95	1H	Multiplet	2H	$\beta$ -Protons (-CH <sub>2</sub> -)	Mild deshielding from the adjacent chiral carbon bearing the halogen.
1.2 - 1.5	1H	Multiplet	28H	Aliphatic Chain	Standard resonance for long-chain saturated methylene groups.
192.5	<sup>13</sup> C	Singlet	1C	Carbonyl (C=O)	Characteristic highly deshielded aldehyde carbon.

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54.2	<sup>13</sup> C	Singlet	1C	$\alpha$ -Carbon (C-Br)	Shifted downfield relative to standard alkanes due to C-Br bond polarization.
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## Fourier-Transform Infrared (FT-IR) Spectroscopy

The **3** of **2-bromooctadecanal** is dominated by the carbonyl stretch[3]. The presence of the  $\alpha$  - halogen suppresses the resonance contribution of the carbonyl, increasing the double-bond character and shifting the C=O stretch to a slightly higher wavenumber compared to unhalogenated octadecanal.

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber ( cm <sup>-1</sup> )	Intensity	Mode	Structural Significance
~1730	Strong	C=O Stretch	Indicates the aldehyde carbonyl; shifted slightly higher due to $\alpha$ -Br.
2920, 2850	Strong	C-H Stretch	Asymmetric and symmetric stretching of the long aliphatic lipid tail.
~2720	Weak	C-H Aldehyde	Fermi resonance overtone characteristic of the formyl group.
~580	Medium	C-Br Stretch	Confirms the successful halogenation of the hydrocarbon backbone.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Under electron ionization (EI, 70 eV), **2-bromooctadecanal** exhibits a highly diagnostic fragmentation pattern<sup>[1]</sup>. The most definitive feature is the isotopic signature of bromine ( <sup>79</sup>Br and <sup>81</sup>Br in a ~1:1 ratio), which produces a distinct M<sup>+</sup> and M+2 doublet.

Table 3: GC-MS Fragmentation Peaks

m/z Ratio	Relative Abundance	Fragment Identity	Fragmentation Causality
346 / 348	Low	[M]+ / [M+2]+	Molecular ion doublet confirming the C18 H35BrO formula and Br isotopes[1].
317 / 319	Medium	[M-29]+	$\alpha$ -cleavage resulting in the loss of the formyl radical ( $\cdot$ CHO).
267	Medium	[M-Br]+	Homolytic cleavage of the weak C-Br bond, leaving an aldehyde carbocation.
43, 57	Base Peak (100%)	[C3H7]+ , [C4H9]+	Extremely stable aliphatic carbocations typical of long-chain lipid fragmentation[1].

## Experimental Methodology

### Self-Validating Synthesis Protocol

To synthesize **2-bromooctadecanal** with high  $\alpha$ -selectivity and minimal over-bromination, an organocatalytic approach using N-Bromosuccinimide (NBS) and L-proline is recommended.

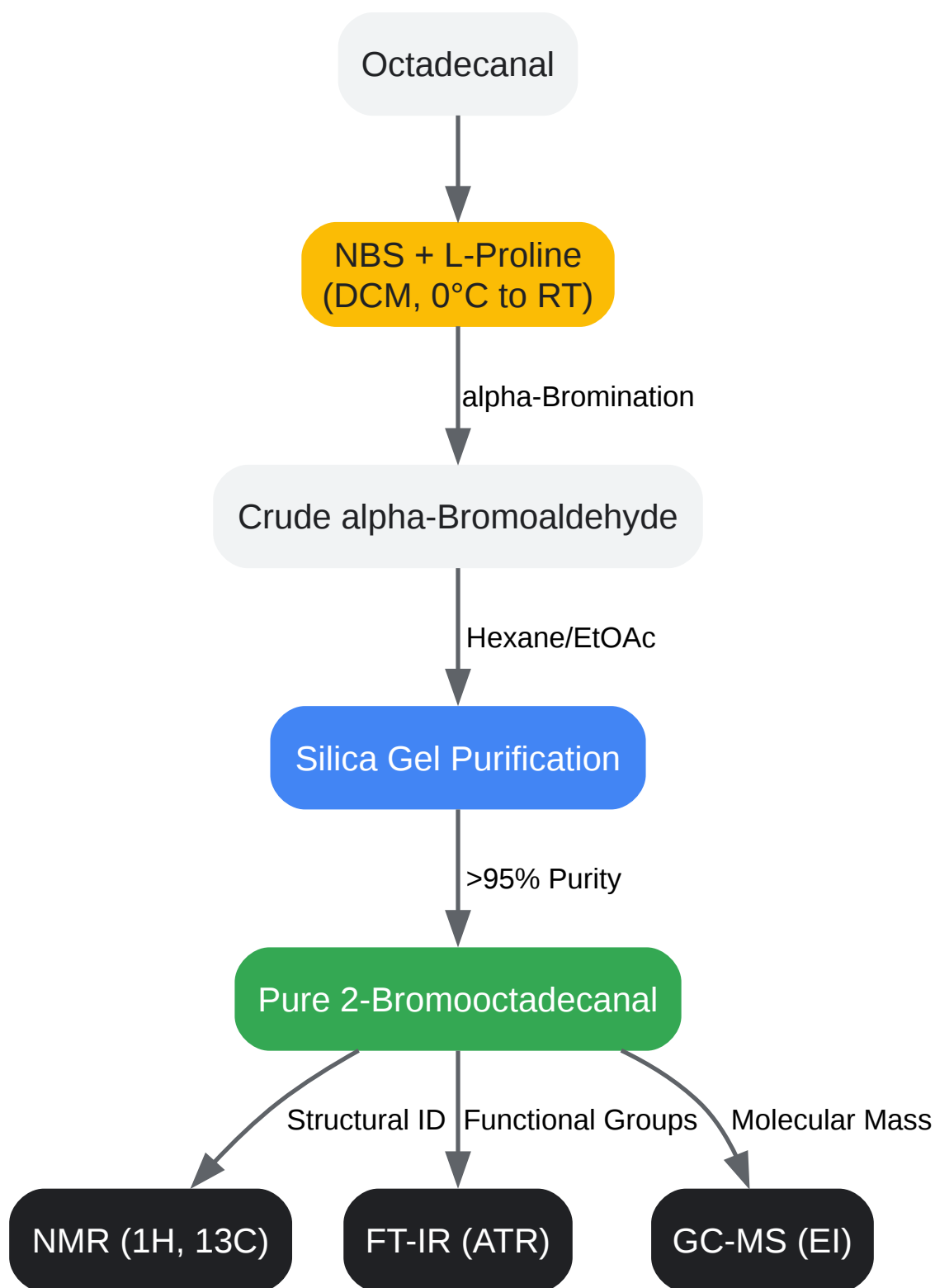
Step-by-Step Procedure:

- **Initiation:** Dissolve 1.0 eq of octadecanal in anhydrous dichloromethane (DCM) under an argon atmosphere.
- **Catalysis:** Add 0.1 eq of L-proline. **Causality:** The secondary amine of L-proline condenses with the aldehyde to form a reactive enamine intermediate, raising the HOMO energy and directing the bromination exclusively to the  $\alpha$ -carbon.

- Bromination: Cool the reaction to 0°C. Slowly add 1.05 eq of NBS. The enamine attacks the electrophilic bromine of NBS.
- Hydrolysis: Quench the reaction with water after 2 hours. The iminium intermediate hydrolyzes, regenerating the L-proline catalyst and releasing the crude **2-bromooctadecanal**.
- Validation Checkpoint: Take a 10 µL aliquot for GC-MS. Self-Validation: The reaction is complete when the octadecanal peak (m/z 268) is entirely replaced by the **2-bromooctadecanal** doublet (m/z 346/348)[1].

## Purification and Sample Preparation

- Chromatography: Purify via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (98:2). α -Bromoaldehydes are sensitive to prolonged exposure to silica; perform this step rapidly.
- Storage: Store purified **2-bromooctadecanal** at -20°C under argon to prevent auto-oxidation to 2-bromooctadecanoic acid.



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Synthetic workflow and spectroscopic validation of **2-bromooctadecanal**.

## References

- Source: National Institutes of Health (NIH)
- Source: SpectraBase (John Wiley & Sons, Inc.)
- Title: Reactive brominating species produced by myeloperoxidase Source: ResearchGate  
URL

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## Sources

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